molecular formula C9H12N2O2S B1307003 3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid CAS No. 876716-40-4

3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid

Cat. No.: B1307003
CAS No.: 876716-40-4
M. Wt: 212.27 g/mol
InChI Key: AJFPZHGKCBBUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a thiazole ring fused to a 1,3-diazepine scaffold. Key structural attributes include:

  • Molecular formula: C₉H₁₂N₂O₂S
  • Molecular weight: 212.06 g/mol
  • Substituents: A methyl group at position 3 and a carboxylic acid group at position 2 .
  • Storage: Stable at +4°C with a purity of ≥95%, commonly used as a building block in pharmaceutical and biochemical research .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFPZHGKCBBUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NCCCCN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the thiazolo[3,2-a][1,3]diazepine family exhibit notable antimicrobial properties. For instance, derivatives of this compound have been screened for activity against various bacteria and fungi. A study demonstrated that certain derivatives showed significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

Anticancer Potential

The thiazolo[3,2-a][1,3]diazepine scaffold has been explored for anticancer activity. Some synthesized derivatives have shown cytotoxic effects in vitro against cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells . Further studies are required to elucidate the specific pathways involved.

Neuroprotective Effects

There is emerging evidence that compounds similar to 3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid may possess neuroprotective properties. Research has indicated that such compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions . This opens avenues for therapeutic applications in diseases like Alzheimer's and Parkinson's.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. Various synthetic routes have been documented:

  • Cyclization Reactions : Utilizing starting materials such as amino acids or amines in conjunction with electrophilic reagents to form the thiazole ring structure.
  • Functionalization : Post-synthesis modifications can enhance biological activity or solubility by introducing various substituents onto the core structure.

Case Study 1: Antimicrobial Screening

In a study published in a peer-reviewed journal, derivatives of 3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine were evaluated for their antibacterial properties against a panel of pathogens. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics .

Case Study 2: Neuroprotective Evaluation

Another significant study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that the compound could attenuate neuronal cell death via modulation of oxidative stress markers . This supports further investigation into its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents/Modifications Molecular Formula Key Features Applications/Notes
3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid Methyl (C3), Carboxylic acid (C2) C₉H₁₂N₂O₂S High polarity due to COOH; stable at +4°C Building block for drug synthesis
8-Oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-3-carboxylic acid Oxo (C8), Carboxylic acid (C3) Not Provided Oxo group enhances hydrogen bonding; potential intermediate Biochemical research
8-Oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-3-carboxylic acid methyl ester Oxo (C8), Methyl ester (C3) Not Provided Increased lipophilicity; prodrug candidate Custom synthesis (≥96% purity)
2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine Thieno-triazolo core; ethyl, methyl, phenyl Not Provided Enhanced lipophilicity; potential CNS activity Structural analog in diazepine derivatives
Key Observations:
  • Substituent Effects : The methyl and carboxylic acid groups in the target compound enhance steric accessibility and polarity, contrasting with the oxo group in CAS 1009571-63-4, which may improve hydrogen-bonding interactions .
  • Core Modifications: Compounds like the thieno-triazolo derivative () replace the thiazole ring with a triazolo-thiophene system, drastically altering electronic properties and receptor affinity .

Biological Activity

3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid is a heterocyclic compound notable for its unique structural features that include a thiazole and diazepine framework. Its molecular formula is C9H12N2O2S, with a molecular weight of approximately 212.27 g/mol. This compound has garnered interest for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound features a tetrahydrothiazole ring fused with a diazepine ring, which contributes to its distinct chemical properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity.

PropertyValue
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Chemical StructureChemical Structure

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities. Here are some key areas of interest:

  • CNS Activity : The compound has been investigated for its potential central nervous system (CNS) effects, particularly in relation to GABA receptor interactions.
  • Antimicrobial Properties : Initial findings suggest possible antimicrobial activity, though further studies are needed to confirm these effects.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties.

The biological activity of the compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it is believed to modulate the GABAergic system:

  • GABA Receptor Binding : Interaction studies have shown that the compound binds effectively to GABA receptors, which play a crucial role in inhibitory neurotransmission in the brain. This interaction could potentially lead to sedative or anxiolytic effects.

Case Studies and Research Findings

  • Pharmacological Evaluation : In vitro studies have demonstrated that this compound exhibits significant binding affinity to GABA receptors. These studies utilized molecular modeling techniques to predict binding affinities and mechanisms of action.
    Study ReferenceFindings
    Demonstrated GABA receptor affinity and potential CNS effects.
    Highlighted the compound's pharmacokinetic properties and stability in biological systems.
  • Synthetic Pathways : Various synthetic routes have been developed for the preparation of this compound. These methods vary in complexity and yield but provide valuable strategies for synthesizing this compound efficiently.
    Synthesis MethodDescription
    Multi-step Organic ReactionsInvolves several reaction steps to achieve the final product with high purity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
1-Methyl-5-(4-methylphenyl)-6H-thiazolo[3,2-a][1,3]diazepinSimilar thiazole-diazepine coreExhibits psychoactive properties
Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylateKnown for hypnotic effectsInteracts with GABA receptors

Q & A

Q. What are the established synthetic routes for 3-methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid, and how can structural integrity be confirmed?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including cyclization of precursor heterocycles (e.g., thiazolo-diazepine scaffolds). Key steps involve:

  • Cyclocondensation : Reaction of 2-amino-2-thiazolines with tricarbonylmethane derivatives to form the thiazolo[3,2-a]diazepine core .
  • Esterification/Carboxylation : Introduction of the carboxylic acid group using reagents like ethyl chloroformate followed by hydrolysis .
    Structural Confirmation :
  • X-ray Diffraction (XRD) : Resolve spatial geometry and confirm bond angles/distances .
  • NMR and FTIR : Validate proton environments (e.g., methyl groups at position 3) and functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers assess the physicochemical properties of this compound to predict drug-likeness?

Methodological Answer: Use computational tools and experimental assays:

  • SwissADME : Predict lipophilicity (LogP), solubility (LogS), and bioavailability. Compare results with reference drugs (e.g., celecoxib) to evaluate drug-likeness .
  • HPLC-PDA : Quantify purity and detect impurities under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the bioactivity of this compound against specific molecular targets?

Methodological Answer:

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]Ro15-4513) to study interactions with benzodiazepine receptors. Measure displacement curves to calculate IC₅₀ values .
  • Cell-Based Assays : Evaluate cytotoxicity in human lung epithelial cells (BEAS-2B) or liver cells using MTT assays. Include positive controls (e.g., cisplatin) to benchmark activity .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications at the methyl or carboxylic acid groups and compare bioactivity trends .

Q. How can computational modeling be leveraged to optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Study binding modes with target proteins (e.g., GABAA receptors) using software like GROMACS. Analyze hydrogen bonding and hydrophobic interactions .
  • QSAR Models : Train models on datasets of thiazolo-diazepine derivatives to predict ADMET properties. Use descriptors like polar surface area (PSA) and molecular weight .
  • Docking Studies (AutoDock Vina) : Screen against CYP450 enzymes to assess metabolic stability and potential drug-drug interactions .

Q. How should researchers address contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays)?

Methodological Answer:

  • Systematic Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number) to isolate variables .
  • Meta-Analysis : Pool data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA) to evaluate significance of discrepancies .
  • Orthogonal Validation : Confirm results with alternative methods (e.g., SPR for binding affinity if radioligand assays show variability) .

Q. What advanced spectroscopic techniques are critical for characterizing degradation products or metabolites?

Methodological Answer:

  • LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify metabolites via exact mass and fragmentation patterns .
  • NMR Cryoprobes : Enhance sensitivity for detecting low-abundance degradation products in stability studies (e.g., under accelerated storage conditions) .
  • EPR Spectroscopy : Investigate radical intermediates formed during photodegradation .

Q. How can researchers design robust stability studies for this compound under varying environmental conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via HPLC .
  • ICH Accelerated Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius equations to extrapolate shelf-life .
  • Solid-State NMR : Characterize polymorphic changes or amorphous content in stressed samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.